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Compound of Interest

Compound Name: Dabuzalgron

Cat. No.: B1669745 Get Quote

Disclaimer: This document summarizes publicly available initial safety and toxicology data for

Dabuzalgron (formerly Ro 115-1240). Comprehensive preclinical toxicology reports, including

studies on genotoxicity, carcinogenicity, and reproductive toxicity, are not fully available in the

public domain and are typically proprietary to the developing pharmaceutical company. The

information herein is intended for researchers, scientists, and drug development professionals.

Introduction
Dabuzalgron is an orally active, selective agonist for the alpha-1A adrenergic receptor (α1A-

AR). Originally developed by Roche for the treatment of stress urinary incontinence, it

demonstrated a favorable safety profile in early-stage clinical trials.[1][2] Although its

development for this indication was halted due to insufficient efficacy, Dabuzalgron is now

being investigated for its cardioprotective properties, particularly in the context of

chemotherapy-induced cardiotoxicity.[1][3][4] This review consolidates the available safety and

toxicology data from published preclinical and clinical studies to provide a technical overview

for research and development purposes.

Non-Clinical Safety and Toxicology
Detailed regulatory preclinical toxicology studies are not publicly available. However, published

research on its cardioprotective effects provides some insights into its safety profile in animal

models.

In Vivo Studies in Murine Models
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Recent research has focused on Dabuzalgron's ability to mitigate doxorubicin (DOX)-induced

cardiotoxicity in mice. These studies provide the most detailed publicly accessible in vivo safety

and efficacy data.

Table 1: Summary of In Vivo Murine Study Data for Dabuzalgron

Paramete
r

Vehicle
Control

Dabuzalg
ron Only

Doxorubi
cin (DOX)
Only

DOX +
Dabuzalg
ron

Species/
Model

Source

Dosage
Water

(gavage)

10 µg/kg

(twice

daily,

gavage)

20 mg/kg

(single IP

injection)

20 mg/kg

DOX (IP) +

10 µg/kg

Dabuzalgro

n (twice

daily,

gavage)

Wild-Type

(WT) and

α1A-AR

Knockout

(AKO)

Mice

Body

Weight

Change

No

significant

change

No

significant

change

10-15%

loss

10-15%

loss
WT Mice

Survival

Rate (WT

Mice)

Not

reported

Not

reported
78%

86%

(p=NS vs.

DOX only)

WT Mice

Survival

Rate (AKO

Mice)

Not

reported

Not

reported
38%

Unaffected

by

Dabuzalgro

n

AKO Mice

Blood

Pressure

No

significant

change

reported

No

significant

changes

Not

reported

Not

reported
Mice

Cardiac

Function
Normal Normal Impaired

Preserved

contractile

function

WT Mice
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Experimental Protocol: Doxorubicin-Induced
Cardiotoxicity Mouse Model
The following protocol was utilized in the key in vivo study assessing Dabuzalgron's

cardioprotective effects:

Animal Model: 8- to 12-week-old male C57Bl6/J wild-type (WT) and α1A-AR knockout (AKO)

mice were used.

Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of

20 mg/kg was administered to induce cardiotoxicity.

Dabuzalgron Treatment: Dabuzalgron was administered via oral gavage at a dose of 10

µg/kg twice daily for 7 consecutive days, starting on the same day as the doxorubicin

injection. Control groups received water via oral gavage.

Monitoring and Endpoints:

Animal body weight was monitored throughout the study.

Survival was assessed over the 7-day treatment period.

At the end of the study, hearts were harvested for analysis of heart weight, cardiac

function (e.g., echocardiography), ATP content, and gene expression (RNAseq).

Clinical Safety and Tolerability
Dabuzalgron was evaluated in Phase 1 and Phase 2 clinical trials for stress urinary

incontinence.

Human Clinical Trials
The compound was reported to be well-tolerated in a total of 1,223 women across a Phase 1

trial, two Phase 2 randomized multicenter trials (Roche NN16378 and NN16691), and a

subsequent open-label study (Roche NN16586).

Table 2: Summary of Clinical Trial Safety Information
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Trial Phase Population
Key Safety
Findings

Source

Phase 1 & 2

1,223 women with

stress urinary

incontinence

Well-tolerated; No

significant changes in

blood pressure at the

doses studied.

A key finding from these trials was the lack of significant impact on blood pressure, which

suggests that the doses used did not cause systemic vascular effects. Development was

discontinued due to a lack of clinical efficacy for urinary incontinence, not due to safety

concerns.

Mechanism of Action and Signaling Pathways
Dabuzalgron is a selective agonist of the α1A-adrenergic receptor. Its cardioprotective effects

are believed to be mediated through the activation of this receptor on cardiomyocytes, leading

to the preservation of mitochondrial function.

Cardioprotective Signaling Pathway
Activation of the α1A-AR by Dabuzalgron initiates a signaling cascade that involves the

activation of ERK1/2. This pathway is thought to up-regulate PGC1α, a key regulator of

mitochondrial biogenesis and function. This ultimately leads to preserved ATP content and

reduced oxidative stress in cardiomyocytes exposed to toxins like doxorubicin.

Dabuzalgron α1A-Adrenergic
Receptor

 Binds to & Activates
ERK1/2 Activation PGC1α Up-regulation Preservation of

Mitochondrial Function
Restored ATP

Synthesis Cardioprotection

Click to download full resolution via product page

Caption: Dabuzalgron's cardioprotective signaling pathway.

Experimental Workflow for In Vivo Cardiotoxicity Study
The workflow for the key animal study involved several stages, from animal selection and

treatment to endpoint analysis.
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Study Setup
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Click to download full resolution via product page

Caption: Workflow of the in vivo doxorubicin cardiotoxicity study.

Conclusion
The publicly available data suggests that Dabuzalgron has a favorable safety profile,

particularly concerning cardiovascular parameters like blood pressure, at clinically tested

doses. Its tolerability in over 1,200 human subjects supports its potential for repurposing.

However, a comprehensive assessment of its toxicology is limited by the lack of public access

to formal preclinical safety studies, including long-term toxicity, genotoxicity, and reproductive
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toxicity data. Researchers and developers should consider these data gaps when planning

future non-clinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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